molecular formula C16H17N5O2 B2385393 3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide CAS No. 2034507-09-8

3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide

Cat. No.: B2385393
CAS No.: 2034507-09-8
M. Wt: 311.345
InChI Key: FWOPXIRAGQBAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the pyrazole and pyridine rings through various coupling reactions. Key reagents and conditions often include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit an enzyme by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11-15(12(2)23-20-11)16(22)18-7-8-21-10-14(9-19-21)13-3-5-17-6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOPXIRAGQBAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.